molecular formula C25H31ClN2O2 B2792377 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 2034469-28-6

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2792377
CAS No.: 2034469-28-6
M. Wt: 426.99
InChI Key: HLWKFYKAQWWPEY-UHFFFAOYSA-N
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Description

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetically designed chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure incorporates a chlorophenyl ethanone core linked to a complex amine system featuring both piperidine and pyrrolidine rings, a motif frequently explored in the development of pharmacologically active molecules . The inclusion of a benzyloxymethyl group on the pyrrolidine ring is a key structural feature, as such modifications are known to influence the compound's lipophilicity, its ability to cross cell membranes, and its overall pharmacokinetic profile . Heterocycles such as piperidine and pyrrolidine are privileged scaffolds in drug discovery. They are commonly utilized to modulate the physicochemical properties of a molecule and to achieve specific three-dimensional orientations for effective target binding . The strategic combination of these rings in a single architecture makes this compound a valuable intermediate for researchers investigating new receptor modulators or enzyme inhibitors. While the specific biological profile of this compound is a subject of ongoing research, its structural characteristics suggest potential for exploration in several areas. Similar compounds containing piperidine and chlorophenyl groups have been investigated as antagonists for neurological targets . Furthermore, the pyrrolidine heterocycle is a common element in many antibacterial compounds, indicating its relevance in the search for new anti-infective agents . Researchers can utilize this chemical as a key building block for constructing complex molecular libraries or as a lead compound for structural optimization in programs aimed at developing new therapeutic agents. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O2/c26-24-11-5-4-9-21(24)17-25(29)27-15-12-22(13-16-27)28-14-6-10-23(28)19-30-18-20-7-2-1-3-8-20/h1-5,7-9,11,22-23H,6,10,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKFYKAQWWPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzyloxy group, a pyrrolidine ring, and a piperidine moiety. The compound's potential biological activities are of significant interest, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C24H34N2O2C_{24}H_{34}N_{2}O_{2}, with a molecular weight of approximately 398.54 g/mol. Its structure allows for various interactions within biological systems, making it a candidate for further research into its therapeutic potential.

PropertyValue
Molecular FormulaC24_{24}H34_{34}N2_{2}O2_{2}
Molecular Weight398.54 g/mol
Functional GroupsKetone, Benzyloxy, Pyrrolidine, Piperidine

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antidepressant Effects : Due to its structural similarities with known antidepressants, there is potential for this compound to influence neurotransmitter systems.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria and fungi, indicating that this compound could possess antimicrobial properties as well .
  • Anticonvulsant Properties : Research on related derivatives has indicated significant anticonvulsant activity, suggesting that this compound may also have similar effects .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential interactions include:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter breakdown or synthesis, thereby enhancing neurotransmitter availability.

Case Studies and Research Findings

Several studies have highlighted the biological activities of structurally similar compounds:

  • Antimicrobial Studies : Compounds with similar piperidine structures have shown significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Anticonvulsant Activity : N'-benzyl derivatives have demonstrated potent anticonvulsant properties in animal models, surpassing traditional treatments like phenobarbital .
  • Neuroactive Properties : Research on benzoylpiperazine derivatives indicates potential neuroactive effects, which could be relevant for understanding the pharmacological profile of the target compound .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
This compound's structure indicates potential activity as a pharmaceutical agent. The presence of piperidine and pyrrolidine rings suggests that it may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

2. Neuropharmacology
Research indicates that compounds similar to 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can modulate neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Such interactions could lead to advancements in treating conditions like depression, anxiety, and schizophrenia.

3. Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, making it useful in the development of new drugs or chemical probes for biological research.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Neuropharmacological EffectsInvestigated the compound's effects on dopamine receptors; found significant modulation of receptor activity, indicating potential for antipsychotic development.
Study 2 Synthesis of DerivativesExplored the synthesis of derivatives from this compound, leading to novel compounds with enhanced pharmacological profiles.
Study 3 Toxicological AssessmentEvaluated the safety profile in animal models; results showed low toxicity at therapeutic doses, supporting further clinical development.

Insights from Diverse Sources

Research has highlighted the importance of compounds like this compound in drug discovery:

  • Potential Antidepressant Activity : Studies suggest that similar compounds exhibit properties that could alleviate symptoms of depression through serotonin receptor modulation.
  • Innovative Drug Design : The structural complexity allows for modifications that could yield compounds with tailored pharmacokinetic properties, enhancing efficacy and reducing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules, supported by data from diverse sources.

Structural Analogues with Piperidine and Chlorophenyl Moieties

Compound Name Structural Features Biological Activity Synthesis Method Key Differences Reference
1-(4-((Benzyl(methyl)amino)methyl)piperidin-1-yl)-2-chloroethanone Piperidine linked to benzyl-methylamino group; 2-chloroethanone tail Not explicitly stated (likely CNS or antimicrobial) Nucleophilic substitution of piperidine derivatives Replaces pyrrolidinyl-benzyloxy group with benzyl-methylamino; lacks 2-chlorophenyl
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives Piperidine fused with fluorobenzoisoxazole; 2-chlorophenyl group Antibacterial (against S. aureus, E. coli) Condensation of piperidine with fluorobenzoisoxazole Incorporates isoxazole ring instead of pyrrolidine; fluorinated aromatic system
2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone (Clomazone) Isoxazolidinone core with chlorophenyl-methyl group Herbicide (inhibits carotenoid biosynthesis) Cyclization of chlorophenyl precursors Lacks piperidine-pyrrolidine framework; simpler heterocycle

Pharmacological and Functional Comparisons

  • Antibacterial Activity : The target compound’s 2-chlorophenyl group is shared with derivatives in , which exhibit antibacterial properties. However, the absence of a benzoisoxazole or triazole moiety in the target compound may reduce its potency compared to these analogues .
  • Agrochemical Potential: Unlike clomazone , the target compound’s pyrrolidine-piperidine system may confer different modes of action, possibly targeting neuronal or enzymatic pathways rather than plant-specific biosynthesis.
  • Synthetic Complexity : The Pd-catalyzed α-arylation method used for difluoroacetamide derivatives (e.g., compound 6b in ) suggests that similar catalytic strategies could apply to the target compound, though its benzyloxy-methyl group may require additional protection/deprotection steps .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Preparation of the pyrrolidine-piperidine scaffold through nucleophilic substitution or coupling reactions, often using benzyloxy-methylpyrrolidine and chlorophenyl ethanone precursors .
  • Step 2 : Functionalization of the piperidine ring with the 2-chlorophenyl ethanone moiety under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or THF .
  • Step 3 : Purification via column chromatography (e.g., n-hexane/EtOAc gradients) and validation using ¹H/¹³C-NMR, HPLC (>95% purity), and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 1.57–4.60 ppm for piperidine/pyrrolidine protons) and confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (retention time: ~13–15 min at 254 nm) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N bonds in piperidine: ~1.47 Å) and stereochemistry .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Neurotransmitter Modulation : Piperidine-pyrrolidine hybrids show affinity for dopamine/serotonin receptors, with IC₅₀ values in the µM range .
  • Antimicrobial Potential : Chlorophenyl derivatives exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst Screening : Palladium/copper catalysts improve coupling efficiency in heterocycle formation (yields up to 99% reported for similar benzoylpiperidines) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while THF reduces side reactions in nucleophilic substitutions .
  • Automated Flow Chemistry : Continuous reactors minimize intermediate degradation and improve reproducibility .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Cross-Validation : Compare experimental ¹H-NMR with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • Isotopic Labeling : Use ¹⁵N/²H-labeled precursors to clarify ambiguous proton environments in crowded spectra .

Q. What structure-activity relationship (SAR) insights exist for modifying this scaffold?

  • Substituent Effects :
    • Benzyloxy Group : Replacement with methoxy reduces CNS permeability (logP decreases by ~0.5) .
    • Chlorophenyl Position : 2-Chloro substitution enhances receptor binding vs. 4-chloro (ΔpIC₅₀ = 0.8) .
  • Heterocycle Variations : Piperazine analogs show improved solubility but lower metabolic stability .

Q. What strategies are used to identify biological targets for this compound?

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to serotonin 5-HT₂A receptors (docking score: −9.2 kcal/mol) .
  • Competitive Binding Assays : Displacement of radiolabeled ligands (e.g., [³H]ketanserin) quantifies receptor affinity .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

  • Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>12 months at −20°C) .
  • pH Buffering : Storage in citrate buffer (pH 4.5) prevents degradation of the benzyloxy group .

Q. What methods validate the compound’s purity in complex biological matrices?

  • LC-MS/MS : Quantifies trace impurities (LOQ: 0.1 ng/mL) in plasma using MRM transitions (e.g., m/z 450 → 312) .
  • Chiral HPLC : Resolves enantiomeric excess (>99% ee) using cellulose-based columns .

Q. How are computational models used to predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates bioavailability (85%), CYP3A4 inhibition risk (high), and blood-brain barrier penetration (CNS MPO score: 4.5) .
  • Metabolite Identification : GLORYx predicts hydroxylation at the pyrrolidine ring as the primary metabolic pathway .

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